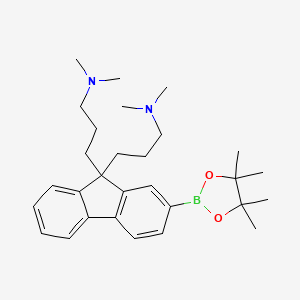
3,3'-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluorene-9,9-diyl)bis(N,N-dimethylpropan-1-amine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluorene-9,9-diyl)bis(N,N-dimethylpropan-1-amine) is a complex organic compound that features a fluorene core with boron-containing dioxaborolane groups and dimethylpropan-1-amine substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluorene-9,9-diyl)bis(N,N-dimethylpropan-1-amine) typically involves the following steps:
Formation of the fluorene core: The fluorene core is synthesized by removing bromine at the fluorene 9-position to form a lithium salt at -78°C.
Addition of dioxaborolane groups: Excess 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is added to the reaction mixture to introduce the dioxaborolane groups.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
3,3’-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluorene-9,9-diyl)bis(N,N-dimethylpropan-1-amine) can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized products.
Reduction: Reduction reactions can be carried out to modify the boron-containing groups.
Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids or esters, while reduction could result in the formation of boranes.
Scientific Research Applications
3,3’-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluorene-9,9-diyl)bis(N,N-dimethylpropan-1-amine) has several scientific research applications:
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its electronic properties.
Catalysis: It serves as a catalyst or catalyst precursor in various organic transformations, including cross-coupling reactions.
Materials Science: The compound is utilized in the synthesis of advanced materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 3,3’-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluorene-9,9-diyl)bis(N,N-dimethylpropan-1-amine) involves its interaction with molecular targets through its boron-containing groups. These groups can form reversible covalent bonds with various substrates, facilitating catalytic processes and electronic interactions. The fluorene core provides a stable framework that enhances the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boron-containing compound used in similar applications.
Bis(pinacolato)diboron: Another boron-based compound commonly used in organic synthesis.
Uniqueness
3,3’-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluorene-9,9-diyl)bis(N,N-dimethylpropan-1-amine) is unique due to its combination of a fluorene core with boron-containing dioxaborolane groups and dimethylpropan-1-amine substituents. This unique structure imparts specific electronic and catalytic properties that are not found in simpler boron-containing compounds.
Properties
Molecular Formula |
C29H43BN2O2 |
|---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
3-[9-[3-(dimethylamino)propyl]-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)fluoren-9-yl]-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C29H43BN2O2/c1-27(2)28(3,4)34-30(33-27)22-15-16-24-23-13-9-10-14-25(23)29(26(24)21-22,17-11-19-31(5)6)18-12-20-32(7)8/h9-10,13-16,21H,11-12,17-20H2,1-8H3 |
InChI Key |
ONCOKPLOLQIPBY-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=CC=CC=C4C3(CCCN(C)C)CCCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


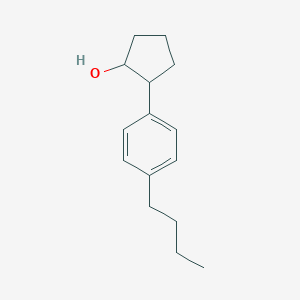
![Benzo[g]pteridine, riboflavin deriv.](/img/structure/B13409392.png)
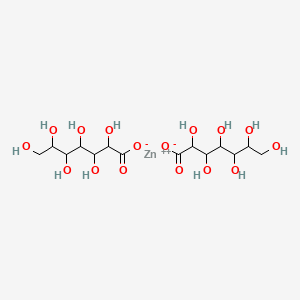

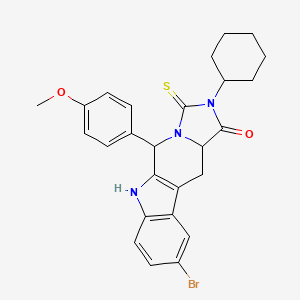
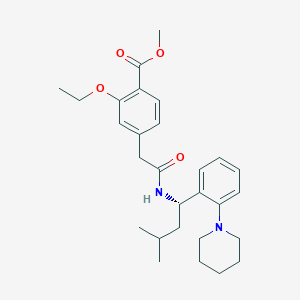
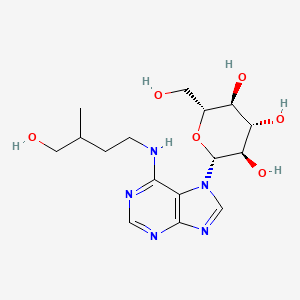
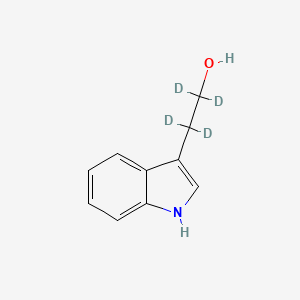
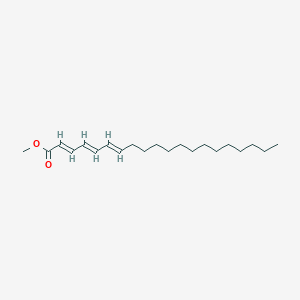
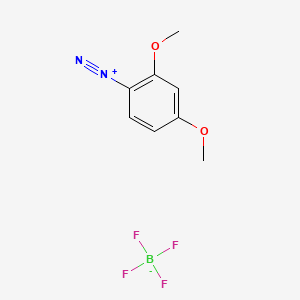
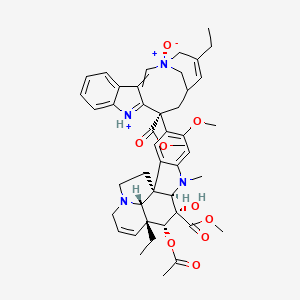
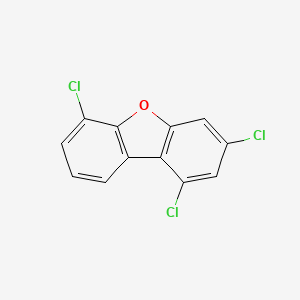
![N-[(3beta)-24-Oxo-3-(sulfooxy)chol-5-en-24-yl]-glycine Disodium Salt](/img/structure/B13409459.png)

